molecular formula C13H10F3N3O2 B2558016 4-nitro-1-N-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine CAS No. 735305-34-7

4-nitro-1-N-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine

Cat. No.: B2558016
CAS No.: 735305-34-7
M. Wt: 297.237
InChI Key: YDUAABWRDNQOKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-nitro-1-N-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a diamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-1-N-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine typically involves multiple steps. One common method includes:

    Nitration: The introduction of a nitro group to the benzene ring. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Trifluoromethylation: The addition of a trifluoromethyl group, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-nitro-1-N-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine .

Scientific Research Applications

4-nitro-1-N-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-nitro-1-N-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

  • 4-nitro-3-(trifluoromethyl)aniline
  • 4-(trifluoromethyl)benzenesulfonyl chloride
  • 3-trifluoromethyl-1,2,4-triazoles

Uniqueness

4-nitro-1-N-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine is unique due to the combination of its nitro, trifluoromethyl, and diamine groups, which confer distinct chemical and physical properties. This combination is not commonly found in other compounds, making it a valuable molecule for various applications .

Properties

IUPAC Name

4-nitro-1-N-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O2/c14-13(15,16)8-2-1-3-9(6-8)18-12-5-4-10(19(20)21)7-11(12)17/h1-7,18H,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUAABWRDNQOKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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